![molecular formula C17H19F3N4O B2757917 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2200650-58-2](/img/structure/B2757917.png)
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic compound with a complex structure that features a trifluoromethyl group and a pyrimidine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps. It starts with the formation of the pyrimidine ring, which is achieved through a series of condensation reactions. The next steps include the introduction of the trifluoromethyl group and the piperidine moiety. Precise control of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure the successful synthesis of this complex molecule.
Industrial Production Methods: For large-scale production, an optimized synthetic route is employed to enhance yield and purity. This often involves automated synthesis techniques and the use of high-throughput screening methods to streamline the production process. The choice of catalysts and reagents can significantly impact the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions: 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, providing access to a range of analogs.
Common Reagents and Conditions: The typical reagents used for these reactions include strong acids and bases, as well as specialized catalysts to facilitate specific transformations. Solvent choices range from polar aprotic solvents like dimethyl sulfoxide (DMSO) to non-polar solvents like hexane, depending on the reaction requirements.
Major Products Formed: The products of these reactions vary widely depending on the specific transformation. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound's versatility.
科学研究应用
4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine finds applications across multiple domains:
Chemistry: As a building block for designing new molecules and materials with enhanced properties.
Biology: Inhibits or modulates biological pathways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: Used in the development of advanced materials, such as polymers with specialized characteristics.
作用机制
The compound exerts its effects through interaction with molecular targets, often enzymes or receptors. This interaction can lead to modulation of biochemical pathways, altering cellular functions. The presence of the trifluoromethyl group enhances the compound's ability to penetrate cell membranes and bind to its targets with high affinity.
相似化合物的比较
Comparing 4-Methyl-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine with similar compounds highlights its unique properties:
Similar Compounds: Other pyrimidine derivatives, such as those with different substituents at the 4-position or variations in the piperidine ring.
Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of functional groups confer distinct chemical and biological properties, making it particularly effective in certain applications.
That wraps up our deep dive into this fascinating compound! Anything else you want to explore?
属性
IUPAC Name |
4-methyl-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-5-8-21-16(22-12)24-9-6-13(7-10-24)11-25-15-4-2-3-14(23-15)17(18,19)20/h2-5,8,13H,6-7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHCKJPOUFTAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2757836.png)
![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)
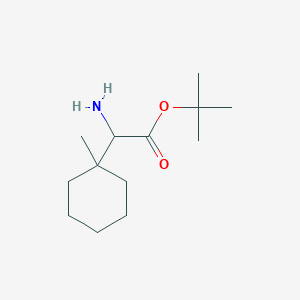
![1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2757842.png)
![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-Acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/new.no-structure.jpg)
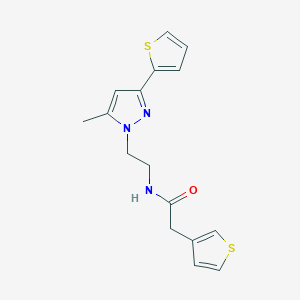
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2757849.png)
![10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2757851.png)
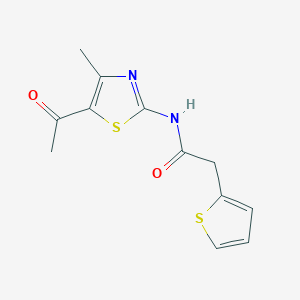
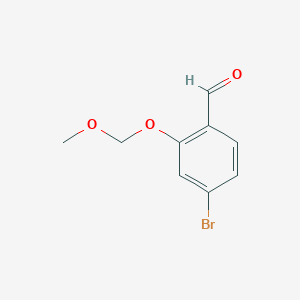
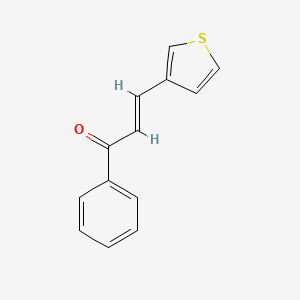
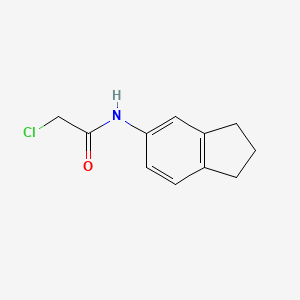
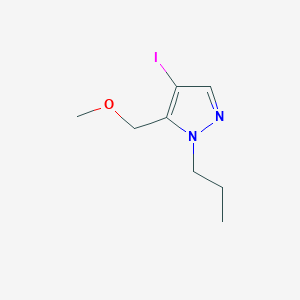
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
